molecular formula C17H25NO2 B5424466 3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide

3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide

Cat. No. B5424466
M. Wt: 275.4 g/mol
InChI Key: KFKSGJDNDNGWPE-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has been found to have potential therapeutic applications in cancer treatment.

Scientific Research Applications

3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively target cancer cells that have high levels of Pol I transcription, which is a common feature of many cancer cells. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models of cancer.

Mechanism of Action

3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer cells while sparing normal cells. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models of cancer. This compound has also been found to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it may not be effective against all types of cancer. Additionally, this compound has a short half-life, which may limit its effectiveness in clinical settings.

Future Directions

For 3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide research include investigating its potential therapeutic applications in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine its effectiveness against different types of cancer and to optimize its dosing and administration. Finally, this compound may have potential applications in other diseases, such as inflammatory diseases, and further research is needed to explore these possibilities.

Synthesis Methods

3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide is synthesized through a series of chemical reactions involving the condensation of 3-cyclopentylpropanoic acid with 3-methoxyphenylethylamine. The resulting product is then reacted with thionyl chloride to form the acid chloride, which is subsequently reacted with 2-amino-3-methylpyridine to yield this compound.

properties

IUPAC Name

3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(15-8-5-9-16(12-15)20-2)18-17(19)11-10-14-6-3-4-7-14/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKSGJDNDNGWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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